7-Amino-5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of bicyclic [6 + 6] systems, specifically pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These molecules exhibit intriguing chemical properties and have significant biological relevance . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
- One synthetic route involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a water:ethanol solution .
- Another method employs a multicomponent reaction using aryl aldehydes, 6-amino-1,3-dimethyluracil, barbituric acid, or thiobarbituric acid with urea or thiourea .
Industrial Production:: While specific industrial production methods are not widely documented, these compounds have been synthesized on a large scale for medical and pharmaceutical applications .
Chemical Reactions Analysis
Reactivity::
- The substituents linked to the ring carbon and nitrogen atoms play a crucial role in determining the reactivity of these compounds .
- Common reactions include oxidation, reduction, and substitution.
Major Products::
Scientific Research Applications
Chemistry::
- These compounds serve as versatile building blocks in synthetic organic chemistry.
- Researchers explore their reactivity and use them to construct novel molecules.
- Their biological significance extends to medicinal chemistry.
- They may act as potential drug candidates due to their unique structure and reactivity.
- Applications in the pharmaceutical industry are promising, although specific examples are not widely reported.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While no direct comparisons were found for this specific compound, it shares structural features with related pyrimidine derivatives, such as 7-amino-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano(2,3-d)pyrimidine-6-carbonitrile . Further exploration is needed to highlight its uniqueness.
Properties
Molecular Formula |
C16H13FN4O3 |
---|---|
Molecular Weight |
328.30 g/mol |
IUPAC Name |
7-amino-5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C16H13FN4O3/c1-20-14(22)12-11(8-5-3-4-6-10(8)17)9(7-18)13(19)24-15(12)21(2)16(20)23/h3-6,11H,19H2,1-2H3 |
InChI Key |
YCCOJOGHSGGSGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.